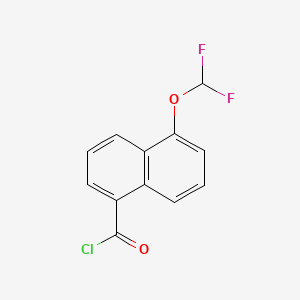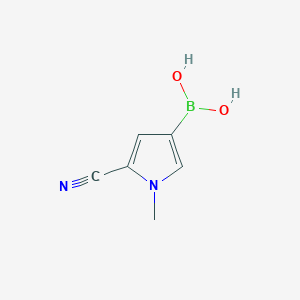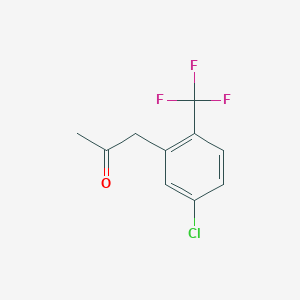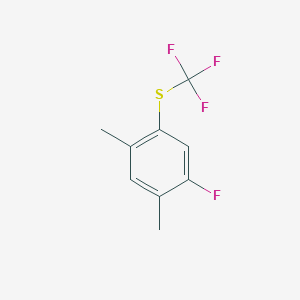![molecular formula C12H5Cl2F3N4S2 B14058192 3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring The compound also contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dichloroethane, under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
科学的研究の応用
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is unique due to the combination of its quinoxaline and thiadiazole rings, along with the presence of chlorine and trifluoromethyl groups.
特性
分子式 |
C12H5Cl2F3N4S2 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC名 |
2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]sulfanyl-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H5Cl2F3N4S2/c1-4-20-21-11(22-4)23-10-9(12(15,16)17)18-7-2-5(13)6(14)3-8(7)19-10/h2-3H,1H3 |
InChIキー |
PDGUQPADGLCLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)

![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)



![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)




